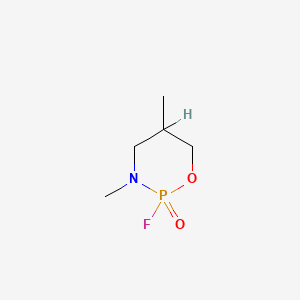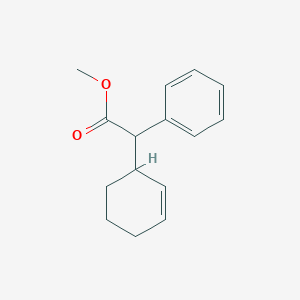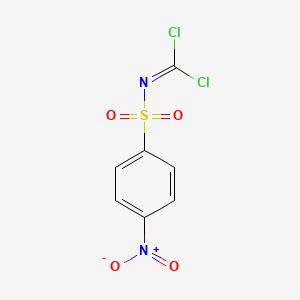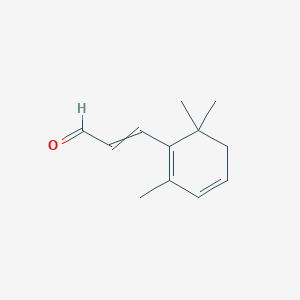
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide is a chemical compound that belongs to the class of oxazaphosphorines
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide typically involves the reaction of appropriate phosphoramidic acid derivatives with fluorinating agents under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to DNA or proteins, leading to the inhibition of specific cellular processes. This can result in the suppression of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2H-1,3,2-Oxazaphosphorine, 2-fluorotetrahydro-3,5-dimethyl-, 2-oxide include:
Cyclophosphamide: A well-known oxazaphosphorine used in chemotherapy and immunosuppressive therapies.
Ifosfamide: Another oxazaphosphorine with similar therapeutic applications.
Uniqueness
What sets this compound apart from these similar compounds is its unique structural features and specific fluorine substitution, which may confer distinct chemical and biological properties .
Propiedades
Número CAS |
85503-61-3 |
|---|---|
Fórmula molecular |
C5H11FNO2P |
Peso molecular |
167.12 g/mol |
Nombre IUPAC |
2-fluoro-3,5-dimethyl-1,3,2λ5-oxazaphosphinane 2-oxide |
InChI |
InChI=1S/C5H11FNO2P/c1-5-3-7(2)10(6,8)9-4-5/h5H,3-4H2,1-2H3 |
Clave InChI |
TWEBXORINDQBJH-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(P(=O)(OC1)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-Methoxy-2-nitro-4-[(4-nitrophenyl)methoxy]benzoyl chloride](/img/structure/B14414307.png)
![Propanedinitrile, [bis(4-methylphenyl)methylene]-](/img/structure/B14414308.png)
![5-{[(3,4,5-Trimethylhexyl)oxy]methylidene}bicyclo[2.2.1]hept-2-ene](/img/structure/B14414309.png)



![2-(3,4-Dimethoxyphenyl)-1-[4-[2-(3,4-dimethoxyphenyl)acetyl]piperazin-1-yl]ethanone](/img/structure/B14414336.png)
![7,7-Dichloro-1-methyl-4-prop-1-en-2-ylbicyclo[4.1.0]heptane](/img/structure/B14414350.png)

